molecular formula C7H8O<br>C7H8O<br>CH3C6H4OH B10754195 P-Cresol CAS No. 3174-48-9

P-Cresol

Cat. No.: B10754195
CAS No.: 3174-48-9
M. Wt: 108.14 g/mol
InChI Key: IWDCLRJOBJJRNH-UHFFFAOYSA-N
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Description

P-Cresol (4-methylphenol) is a versatile phenolic compound of significant interest in chemical and biological research. In organic synthesis, it serves as a fundamental building block for the production of antioxidants, such as butylated hydroxytoluene (BHT), and is a key precursor in the synthesis of various dyes, fragrances, and resins. Its phenolic structure makes it a crucial intermediate in creating more complex molecular architectures. In life science research, this compound is extensively studied as a uremic toxin, where its accumulation has been correlated with adverse effects in chronic kidney disease, providing a model compound for investigating host-microbiome interactions and toxicity pathways. Its mechanism of action is multifaceted, primarily involving disruption of cellular membrane integrity and interference with mitochondrial function, leading to oxidative stress and apoptosis. Furthermore, this compound finds application in materials science as a monomer for synthesizing poly(p-phenylene oxide) engineering plastics and in analytical chemistry as a standard for chromatographic analysis. This product is provided in high purity to ensure reproducibility and reliability in experimental outcomes. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylphenol
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InChI

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3
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InChI Key

IWDCLRJOBJJRNH-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)O
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Molecular Formula

C7H8O, Array
Record name P-CRESOL
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Related CAS

27289-34-5, Array
Record name Phenol, 4-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID7021869
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Molecular Weight

108.14 g/mol
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Physical Description

P-cresol is a colorless solid with a tar like odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid; Other Solid, Solid with a phenolic odor; mp = 35.5 deg C; [Merck Index] Colorless solid that darkens on exposure to light and air; [ICSC] Colorless, white, or pink solid; [NTP] Colorless crystals; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., Colourless to pink crystals, tarry-smoky medicinal odour, Crystalline solid with a sweet, tarry odor. [Note: A liquid above 95 °F.]
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Boiling Point

395.2 °F at 760 mmHg (NTP, 1992), 201.9 °C, 201.80 to 202.00 °C. @ 760.00 mm Hg, 202 °C, 396 °F
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Flash Point

187 °F (NTP, 1992), 85 °C (185 °F) - closed cup, 187 °F (86 °C) (Closed cup), 86 °C c.c., 187 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 2.15X10+4 mg/L at 25 °C, 2.5 g in 100 mL water at 50 °C; 5.0 g in 100 mL water at 100 °C. Soluble in aqueous alkali hydroxides. Souble in organic solvents., Miscible with ethanol, ether, acetone, benzene and carbon tetrachloride, Soluble in vegetable oils, glycerin and dilute alkai, 21.5 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 1.9 (moderate), slightly soluble in water, very soluble (in ethanol), 2%
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Density

1.034 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0185 at 40 °C/4 °C, Percent in saturated air at 25 °C: 0.0142; density of saturated air at 25 °C: 1.00039 (Air= 1), 1.02 g/cm³, 1.04
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Vapor Density

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.7 (Air = 1), Relative vapor density (air = 1): 1.00
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Vapor Pressure

0.04 mmHg at 68 °F ; 0.11 mmHg at 77 °F (NTP, 1992), 0.11 [mmHg], 0.11 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 15, (77 °F): 0.11 mmHg
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Color/Form

Crystalline solid [Note: A liquid above 95 degees F]

CAS No.

106-44-5, 1319-77-3, 2876-02-0
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Melting Point

94.6 °F (NTP, 1992), 34.77 °C, 35.5 °C, 35 °C, 95 °F
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Biosynthesis and Endogenous Biotransformation Pathways of P Cresol

Microbial Production Mechanisms

The production of p-cresol (B1678582) in the gut is a result of the microbial fermentation of aromatic amino acids, primarily tyrosine and phenylalanine. mdpi.comnih.govnih.gov This process predominantly occurs in the distal part of the colon. nih.gov

Gut Microbiota-Mediated Biogenesis from Aromatic Amino Acids (e.g., Tyrosine, Phenylalanine)

Dietary proteins reaching the large intestine undergo depolymerization by bacterial proteases and peptidases, releasing amino acids that serve as substrates for the colon microbiota. nih.gov Tyrosine and phenylalanine are key precursors for this compound production. mdpi.comnih.govnih.gov The conversion involves a series of deamination, transamination, and decarboxylation steps. nih.gov While phenylalanine can be converted to tyrosine before entering the this compound pathway, this compound is predominantly formed by bacteria that ferment tyrosine. frontiersin.orgmdpi.com

Identification and Characterization of Key Microbial Species in this compound Production (e.g., Blautia hydrogenotrophica, Clostridioides difficile)

Numerous bacterial species within the human gut microbiota are capable of producing this compound. At least 55 bacterial strains from diverse families, including Bifidobacteriaceae, Enterobacteriaceae, Coriobacteriaceae, Bacteroidaceae, Fusobacteriaceae, Lactobacillaceae, and Clostridiaceae, have been identified as this compound producers. biorxiv.org However, a smaller number of species are recognized as primary, high-level producers. mdpi.comfrontiersin.orgnih.gov

Key microbial species identified for their significant contribution to this compound production include Blautia hydrogenotrophica, Clostridioides difficile, Olsenella uli, and Romboutsia lituseburensis. mdpi.comfrontiersin.orgnih.gov These species have been reported to generate substantially higher levels of this compound compared to other producers. mdpi.com Clostridioides difficile, in particular, is known for producing high concentrations of this compound, which can provide it with a competitive advantage over other gut commensals, especially Gram-negative species. frontiersin.orgnih.gov

Enzymatic Systems Governing this compound Biosynthesis in Microorganisms

The biosynthesis of this compound from tyrosine involves specific enzymatic systems. Two distinct yet interrelated pathways have been described, particularly in Clostridioides difficile. One pathway involves the direct fermentation of tyrosine. frontiersin.org The other pathway involves the uptake and turnover of exogenous para-hydroxyphenylacetic acid (p-HPA), an intermediate in tyrosine metabolism. frontiersin.org

The conversion of p-HPA to this compound is catalyzed by the HpdBCA decarboxylase, an enzyme encoded by the hpdBCA operon. frontiersin.orgnih.gov This operon consists of three genes, hpdB, hpdC, and hpdA, each encoding a subunit of the decarboxylase. All three subunits are essential for this compound production via this pathway. nih.gov Supplementation of growth media with p-HPA has been shown to induce the expression of the hpdBCA operon, leading to high-level this compound production in C. difficile. This response appears to be conserved across different C. difficile clades.

Another enzymatic system involved in this compound production from tyrosine, particularly described in E. coli, involves the enzyme ThiH. biorxiv.org

Table 1: Key Microbial Species and Associated Enzymatic Systems in this compound Production

Microbial SpeciesPrimary Substrate(s)Key Enzymatic System(s) InvolvedMetabolic Intermediate(s)
Clostridioides difficileTyrosine, p-HPAHpdBCA decarboxylasep-HPA
Blautia hydrogenotrophicaTyrosineHpd (putative)p-HPA (putative)
E. coliTyrosineThiHDirect conversion
Olsenella uliTyrosine (putative)Not fully characterizedNot fully characterized
Romboutsia lituseburensisTyrosine (putative)Not fully characterizedNot fully characterized

Host-Microbe Co-metabolism and Inter-species Interactions

Once produced by gut bacteria, this compound can be absorbed through the gut epithelium and enters the host circulation. nih.govfrontiersin.org The host then metabolizes this compound through various pathways as part of its detoxification system. mdpi.com

Mammalian Biotransformation Pathways of this compound (e.g., Sulfation, Glucuronidation, Albumin Binding)

In mammals, this compound undergoes significant biotransformation to facilitate its excretion. The primary metabolic pathways involve conjugation reactions: sulfation and glucuronidation. mdpi.comnih.govfrontiersin.org These phase II detoxification mechanisms primarily occur in the liver and, to some extent, in colonic epithelial cells. frontiersin.orgresearchgate.net

Sulfation of this compound results in the formation of this compound sulfate (B86663) (PCS), which is the most preponderant metabolite of this compound found in circulation. mdpi.com Glucuronidation leads to the formation of this compound glucuronide (PCG). nih.govfrontiersin.org

In the blood, a significant portion of both this compound and its conjugated metabolites (PCS and PCG) binds reversibly to albumin. mdpi.comfrontiersin.orgresearchgate.netbiocrates.com The majority of total this compound and PCS in the blood is bound to albumin, while the unbound fraction in urine is primarily PCS and, to a lesser extent, PCG. mdpi.com This protein binding is a crucial aspect of their pharmacokinetics and can affect their distribution and elimination. researchgate.netbiocrates.comnih.gov

Table 2: Mammalian Biotransformation Pathways of this compound

PathwayConjugating MoietyPrimary Metabolite(s)Primary Site(s) of Metabolism
SulfationSulfo groupThis compound sulfate (PCS)Liver, Colonic epithelium
GlucuronidationGlucuronic acidThis compound glucuronide (PCG)Liver, Colonic epithelium
Albumin Binding-This compound, PCS, PCGBlood

Molecular Mechanisms of this compound Interaction with Host Detoxification Enzymes (e.g., UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs))

The conjugation of this compound with sulfate and glucuronic acid is mediated by specific host enzymes. Sulfation is catalyzed by sulfotransferases (SULTs), while glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs). These enzymes are key players in phase II metabolism, increasing the water solubility of compounds like this compound, thereby promoting their renal excretion.

While the search results confirm the involvement of sulfation and glucuronidation and mention SULTs and UGTs as the relevant enzyme families fishersci.atnih.govmetabolon.com, detailed molecular mechanisms of this compound interaction specifically with these enzymes were not extensively described within the provided snippets. However, it is understood that UGTs catalyze the transfer of a glucuronic acid moiety from UDP-glucuronic acid to the hydroxyl group of this compound, forming this compound glucuronide. Similarly, SULTs catalyze the transfer of a sulfo group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of this compound, forming this compound sulfate.

The binding of this compound and its conjugates to albumin involves non-covalent interactions within specific binding sites on the albumin molecule. Human serum albumin (HSA) has primary drug-binding regions known as Sudlow's site I and site II, located in hydrophobic cavities within subdomains II-A and III-A, respectively. rsc.org While the specific binding site(s) for this compound and its conjugates were not explicitly detailed for this compound itself, related protein-bound uremic toxins like indoxyl sulfate and p-cresyl sulfate are reported to share albumin binding site II. researchgate.net

Influence of this compound on Xenobiotic Metabolism (e.g., Bisphenol A Biotransformation)

This compound, as a gut-derived metabolite, can influence the metabolism of xenobiotics in the host biorxiv.org. This interaction can occur through various mechanisms, including competition for metabolizing enzymes and modulation of enzyme expression researchgate.net.

Research using Bisphenol A (BPA) as a model xenobiotic has investigated the impact of this compound on its biotransformation researchgate.netnih.gov. Studies have revealed distinct effects depending on the experimental model. In vitro studies using liver S9 fractions and HepG2 cell lines have shown this compound to be a strong non-competitive inhibitor of BPA biotransformation researchgate.netnih.govntu.edu.sg. This suggests that this compound can interfere with the enzymes responsible for metabolizing BPA by binding to a different site on the enzyme than BPA, but still affecting the enzyme's activity researchgate.netntu.edu.sg.

The influence of this compound on xenobiotic metabolism is not limited to BPA. This compound and its sulfate conjugate, this compound sulfate, can compete with various drugs and endogenous compounds for sulfation, as both utilize sulfotransferases like SULT1A1 escholarship.orgpnas.orgpnas.org. This competition can potentially alter the metabolic fate, efficacy, and toxicity of co-administered xenobiotics that undergo sulfation escholarship.orgpnas.orgpnas.org. Furthermore, elevated levels of this compound sulfate have been inversely associated with the ratio of acetaminophen (B1664979) sulfate to acetaminophen glucuronide excretion in humans, indicating competition for sulfation pathways escholarship.orgpnas.org.

Studies have also explored the interaction of this compound with other drug-metabolizing enzymes, including cytochrome P450 (CYP) enzymes and UGTs researchgate.netnih.gov. In vitro studies using human liver microsomes and recombinant enzymes have shown that this compound can inhibit several CYP and UGT enzymes, including CYP2E1, CYP3A4, UGT1A1, and UGT1A9 researchgate.netnih.gov. UGT1A9 appears to be particularly sensitive to inhibition by this compound researchgate.netnih.gov. These interactions highlight the potential for this compound to affect the metabolism of a wide range of xenobiotics that are substrates for these enzymes researchgate.netnih.gov.

The observed differences between in vitro and in vivo findings regarding this compound's effect on BPA metabolism underscore the complexity of host-microbiome interactions and their impact on xenobiotic biotransformation researchgate.netnih.govntu.edu.sgntu.edu.sg. These findings provide valuable insights into the potential for gut microbial metabolites like this compound to alter the metabolic fate of environmental contaminants and other xenobiotics researchgate.netnih.govntu.edu.sgntu.edu.sg.

Data Table: Influence of this compound on BPA Biotransformation

Model SystemThis compound Concentration/DoseObserved Effect on BPA MetabolismProposed MechanismSource
In vitro (Liver S9)10 µMInhibition (Non-competitive)Enzyme Competition (SULT1A1) researchgate.netntu.edu.sg
In vitro (HepG2 cells)5 µMInhibition (Non-competitive)Enzyme Competition (SULT1A1) researchgate.netntu.edu.sg
In vivo (Mouse Injection)171 & 1972 µg/kg bwEnhancing EffectInduction of Ugt1a1, Ugt2b1, Sult1a1 researchgate.netnih.govntu.edu.sg

Data Table: In vitro Inhibition of Drug-Metabolizing Enzymes by this compound

Enzyme InvolvedType of EnzymeThis compound Ki Value (µM)Mechanism of InhibitionSource
UGT1A9UGT9.1 (without BSA), 2.5 (with BSA)Uncompetitive researchgate.net
UGT1A9UGT5.2 (pooled human liver microsomes)Competitive nih.gov
CYP2E1CYP43-89Not specified researchgate.net
CYP3A4CYP43-89Not specified researchgate.net
UGT1A1UGT43-89Not specified researchgate.net
UGT2B7UGT>50% inhibition at 100 µMNot specified researchgate.net

Environmental Dynamics, Biodegradation, and Remediation Strategies for P Cresol

Environmental Occurrence and Fate Mechanisms

P-cresol's distribution and persistence in the environment are governed by its physicochemical properties and the specific characteristics of the environmental matrix.

Distribution in Environmental Compartments (e.g., Air, Water, Soil, Sediments)

This compound (B1678582) has been detected in air, water, soil, and sediments. The distribution between these compartments is influenced by factors such as its water solubility, vapor pressure, and sorption potential. This compound is slightly soluble in water fishersci.ca. Its moderate vapor pressure and low to moderate sorption potential suggest that upon release, it can distribute into air, water, or soil canada.ca.

Calculations based on the Mackay fugacity model level I, considering this compound's physicochemical properties, indicate that water is the primary target compartment, accounting for approximately 96.2% of its distribution in a "unit world" model. Air is estimated to hold about 2.5%, while soil and sediment each account for roughly 0.7% europa.eu.

This compound has been detected in various water sources, including surface water, groundwater, and wastewater. Surface water concentrations in the USA have ranged from below detection limits up to 77 µ g/litre who.int. Higher concentrations, such as 204 µ g/litre , have been reported in rivers polluted by industrial effluents in Japan who.int. Wastewater from coal gasification and liquefaction facilities has shown significantly elevated levels, with reported concentrations of this compound reaching up to 880 mg/L and 420 mg/L, respectively nih.gov. This compound has also been detected in municipal wastewater nih.gov.

In soil, this compound concentrations can vary. One study found concentrations ranging from below the method detection limit to 2200 µg/kg soil dry weight in a non-amended field, suggesting natural presence canada.ca. The sorption capacity of this compound in soil is considered low, with a reported Koc value of 49, indicating a low potential for adsorption europa.eu. This suggests that leaching into groundwater can occur who.int.

This compound is also found in the atmosphere, with a median air concentration of 1.59 µg/m³ reported for source-dominated sites in the USA who.int. It can be transported through the vapor phase and deposited onto surface water and soil via rain-scavenging who.int.

Here is a summary of the calculated environmental distribution based on the Mackay fugacity model level I:

Environmental CompartmentCalculated Distribution (%)
Water96.2 europa.eu
Air2.5 europa.eu
Soil0.7 europa.eu
Sediment0.7 europa.eu
Suspended Sediment0.001 oecd.org
Biota0.0004 oecd.org

Anthropogenic and Natural Sources Contributing to Environmental this compound Levels

This compound enters the environment from a combination of natural and anthropogenic sources. Natural sources include its presence in oils of various plants, such as Yucca gloriosa flowers, jasmine, and conifers, and its production from natural combustion events like fires and volcanic activity who.int. It is also a metabolic product in animal excrement, with a significant amount of urinary this compound produced annually by the human population who.intnih.gov. Small organisms in soil and water also produce cresols during the breakdown of environmental materials nih.gov.

Anthropogenic sources are primarily related to industrial activities and combustion processes. Cresols, including this compound, are produced as by-products during the fractional distillation of crude oil and coal tars who.int. Industrial production involves the reaction of this compound (4-methylphenol) with isobutylene (B52900) to synthesize compounds like di-tert-butyl-p-cresol, which is used as an antioxidant atamanchemicals.com. This compound is also used in the production of other antioxidants, as an adhesive, sealant, and in the manufacturing of dyes, intermediates, and plasticizers fishersci.ca.

Combustion processes contribute to this compound levels in the environment. These include emissions from vehicle exhaust (auto and diesel), municipal waste incinerators, and the combustion of coal and wood who.intinchem.org. Cigarette smoke also contains cresols who.int. Wastewater from various industrial activities, particularly those involving coal processing, is a notable source of environmental this compound nih.gov.

Microbial Degradation Mechanisms

Microbial degradation is a crucial process in the removal of this compound from the environment under both aerobic and anaerobic conditions. Microorganisms capable of utilizing this compound as a sole carbon and energy source are readily isolated from nature jmb.or.kr.

Aerobic this compound Degradation Pathways (e.g., Initial Oxidation to 4-Methylcatechol (B155104), Meta-Cleavage Pathway)

Under aerobic conditions, several pathways for this compound degradation have been described in bacteria jmb.or.kr. One common pathway involves the initial oxidation of this compound to 4-methylcatechol jmb.or.krresearchgate.net. This reaction is typically catalyzed by monooxygenases, which can contain either flavin or di-iron at their active sites jmb.or.kr. For instance, the tbuD gene from Pseudomonas pickettii PKO1 encodes a single-component monooxygenase involved in this initial step jmb.or.kr. Another example is a multicomponent oxygenase found in Pseudomonas sp. strain CF600 jmb.or.kr.

Following the formation of 4-methylcatechol, the aromatic ring is cleaved, often via a meta-cleavage pathway jmb.or.kracademicjournals.org. The meta-cleavage pathway involves the enzymatic attack on the catechol ring, leading to the formation of ring-fission products that are subsequently metabolized into intermediates of the tricarboxylic acid (TCA) cycle jmb.or.kracademicjournals.org. Alcaligenes eutrophus 335 is known to degrade this compound via a catechol meta-cleavage pathway plos.org. Some microorganisms, like Ochromonas danica and Pseudomonas sp. CP4, can catabolize all cresol (B1669610) isomers through the meta-cleavage pathway plos.org.

An alternative aerobic pathway involves the oxidation of the methyl group of this compound researchgate.net. In this route, this compound is converted to p-hydroxybenzoate via this compound methylhydroxylase and p-hydroxybenzaldehyde dehydrogenase researchgate.net. The resulting p-hydroxybenzoate is then transformed to protocatechuate by a flavin-containing p-hydroxybenzoate hydroxylase researchgate.net. Protocatechuate can then be degraded via an ortho-cleavage pathway, entering the TCA cycle jmb.or.krresearchgate.net. While some microorganisms can degrade methylaromatics completely via the ortho-cleavage pathway, this is less common than the meta-cleavage route for naturally occurring methylphenols plos.org.

Here is a simplified representation of key intermediates in aerobic degradation:

Pathway StepIntermediate
Initial oxidation (Pathway 1)4-Methylcatechol jmb.or.krresearchgate.net
Ring cleavage (Pathway 1)Meta-cleavage products
Initial oxidation (Pathway 2)p-Hydroxybenzyl alcohol
Further oxidation (Pathway 2)p-Hydroxybenzaldehyde
Further oxidation (Pathway 2)p-Hydroxybenzoate researchgate.net
Further oxidation (Pathway 2)Protocatechuate researchgate.net
Ring cleavage (Pathway 2)Ortho-cleavage products

Anaerobic this compound Degradation Pathways (e.g., Methylhydroxylation, Fumarate (B1241708) Addition)

Anaerobic degradation of this compound is also carried out by various bacteria and involves distinct initial activation strategies compared to aerobic pathways oup.comnih.gov. Two primary anaerobic pathways have been elucidated: methylhydroxylation and fumarate addition oup.comnih.gov.

In the methylhydroxylation pathway, the initial step involves the hydroxylation of the methyl group of this compound oup.comresearchgate.net. This reaction is catalyzed by this compound methylhydroxylase (PCMH) oup.comresearchgate.net. PCMH converts this compound to p-hydroxybenzyl alcohol, which is then further oxidized by the same enzyme to p-hydroxybenzaldehyde oup.comresearchgate.net. Subsequent steps involve the conversion of p-hydroxybenzaldehyde to p-hydroxybenzoate by a p-hydroxybenzaldehyde dehydrogenase, and then to p-hydroxybenzoyl-CoA by a p-hydroxybenzoate-CoA ligase researchgate.net. Finally, p-hydroxybenzoyl-CoA is reduced to benzoyl-CoA by a p-hydroxybenzoyl-CoA reductase researchgate.net. This pathway is observed in various anaerobic microorganisms researchgate.net.

The fumarate addition pathway involves the addition of fumarate to the methyl group of this compound oup.comresearchgate.net. This reaction is catalyzed by a p-hydroxylbenzylsuccinate synthase, leading to the formation of p-hydroxybenzylsuccinate oup.comresearchgate.net. This pathway is analogous to the anaerobic toluene (B28343) degradation pathway found in bacteria like Geobacter metallireducens oup.comresearchgate.net. Subsequent steps involve the activation of p-hydroxybenzylsuccinate to its CoA thioester, followed by a series of reactions including dehydrogenation, hydration, and cleavage, ultimately leading to the formation of benzoyl-CoA researchgate.net. Enzymes involved in these steps include succinyl-CoA:p-hydroxybenzylsuccinate-CoA transferase, p-hydroxybenzylsuccinyl-CoA dehydrogenase, p-hydroxyphenylitaconyl-CoA hydratase, 3-hydroxyenoyl-CoA dehydrogenase, and benzoylsuccinyl-CoA thiolase researchgate.net.

Both anaerobic pathways converge on the formation of benzoyl-CoA, which is then further degraded researchgate.net.

Here is a simplified representation of key intermediates in anaerobic degradation:

Pathway StepIntermediate (Methylhydroxylation)Intermediate (Fumarate Addition)
Initial activationp-Hydroxybenzyl alcohol oup.comresearchgate.netp-Hydroxybenzylsuccinate oup.comresearchgate.net
Subsequent intermediate(s)p-Hydroxybenzaldehyde oup.comresearchgate.netp-Hydroxybenzylsuccinyl-CoA oup.com
Subsequent intermediate(s)p-Hydroxybenzoate researchgate.netp-Hydroxyphenylitaconyl-CoA researchgate.net
Subsequent intermediate(s)p-Hydroxybenzoyl-CoA researchgate.netBenzoylsuccinyl-CoA researchgate.net
Converging intermediateBenzoyl-CoA researchgate.netBenzoyl-CoA researchgate.net

Genetic and Enzymatic Determinants of Microbial this compound Degradation (e.g., pcu genes, tbuD gene, this compound Methylhydroxylase (PCMH))

The microbial degradation of this compound is mediated by specific genes and enzymes. In aerobic degradation, the initial oxidation to 4-methylcatechol can be catalyzed by enzymes encoded by genes like tbuD in Pseudomonas pickettii PKO1 jmb.or.kr. This gene encodes a single-component monooxygenase jmb.or.kr.

In Pseudomonas alkylphenolia KL28, genes required for this compound degradation have been identified, including the chromosome-encoded pcuRCAXB genes jmb.or.kr. The expression of these pcu catabolic genes is known to be positively controlled by this compound jmb.or.kr. The pcuA gene is involved in this degradation pathway jmb.or.kr.

This compound methylhydroxylase (PCMH) is a key enzyme in both aerobic and anaerobic degradation pathways, catalyzing the initial hydroxylation of the methyl group oup.comresearchgate.net. In aerobic and facultatively anaerobic bacteria, PCMH is a soluble, periplasmatic flavocytochrome with an α₂β₂ composition researchgate.net. Genetic studies have confirmed the role of PCMH in this compound degradation. For example, in Geobacter metallireducens, the gene encoding the alpha prime subunit of PCMH (pcmI) is essential for this compound degradation via methylhydroxylation nih.gov. Deletion of pcmI completely inhibited this compound degradation in this organism nih.gov. The pcm gene cluster (pcmA-pcmX) contains genes encoding the beta, alpha prime, and alpha subunits of PCMH (pcmG, pcmI, and pcmJ, respectively) researchgate.net.

In the anaerobic fumarate addition pathway, enzymes like p-hydroxylbenzylsuccinate synthase are involved researchgate.net. While the specific genes encoding all enzymes in this pathway are still being characterized in various organisms, studies in Geobacter metallireducens have investigated the role of genes homologous to those involved in toluene degradation via fumarate addition, such as bbsG, which encodes a benzylsuccinyl-CoA dehydrogenase oup.comnih.gov. However, genetic evidence suggests that in G. metallireducens, the methylhydroxylation pathway catalyzed by PCMH is dominant for this compound degradation compared to the fumarate addition pathway involving bbsG nih.gov.

The regulation of these degradation pathways is also genetically controlled. For instance, in Pseudomonas, the expression of pcu/pch catabolic genes is positively regulated by this compound, often involving regulatory proteins like PcuR jmb.or.kr. In Aromatoleum aromaticum EbN1, a two-component system named PcrSR has been identified, which shows specific responsiveness to this compound at nanomolar concentrations, highlighting a sensitive genetic regulatory mechanism for anaerobic degradation nih.gov.

Here is a table summarizing some key genes and enzymes:

Enzyme NameAssociated Pathway(s)Example Gene(s)Example Organism(s)
This compound Methylhydroxylase (PCMH)Aerobic (methyl oxidation), Anaerobic (methylhydroxylation)pcmG, pcmI, pcmJ researchgate.netPseudomonas, Geobacter metallireducens oup.comnih.gov
MonooxygenaseAerobic (initial oxidation)tbuD jmb.or.krPseudomonas pickettii PKO1 jmb.or.kr
P-Hydroxybenzaldehyde DehydrogenaseAerobic (methyl oxidation), Anaerobic (methylhydroxylation)Various bacteria researchgate.netresearchgate.net
P-Hydroxybenzoate HydroxylaseAerobic (methyl oxidation)Various bacteria researchgate.net
P-Hydroxylbenzylsuccinate SynthaseAnaerobic (fumarate addition)Various anaerobic bacteria researchgate.net
Benzylsuccinyl-CoA DehydrogenaseAnaerobic (fumarate addition)bbsG oup.comnih.govGeobacter metallireducens oup.comnih.gov

Role of Specific Microbial Communities and Isolates in this compound Bioremediation

Microbial communities play a vital role in the biodegradation of this compound in various environments, including aerobic and anaerobic conditions. Several bacterial genera and specific isolates have been identified as key players in this process.

Under anaerobic conditions, microorganisms capable of degrading monoaromatic compounds like this compound are particularly relevant in environments such as anoxic aquifers and anaerobic digesters. Studies have identified that the anaerobic digestion of this compound can lead to an increase in the abundance of the Syntrophorhabdus genus. ejbiotechnology.info This genus, along with the bamA gene (a marker for aromatic degraders), appears to play significant roles in the anaerobic degradation of phenolics. ejbiotechnology.info The abundance of Syntrophorhabdus and the bamA gene in the inoculum sludge can influence the this compound degradation rates. ejbiotechnology.info

Geobacter metallireducens, an obligately anaerobic bacterium, has been shown to degrade this compound. In vitro enzyme activity measurements suggest that G. metallireducens utilizes a this compound degradation pathway similar to that found in denitrifying bacteria, involving the this compound methylhydroxylase (PCMH). nih.gov Surprisingly, in G. metallireducens, PCMH was found in the membrane fraction, and its alpha subunit was present in two isoforms, suggesting an unusual composition and potential alternative electron transfer routes. nih.gov Another anaerobic pathway observed in bacteria like Desulfobacterium cetonicum involves the addition of fumarate to this compound, yielding 4-hydroxybenzylsuccinate. asm.orgnih.gov

Aerobic bacteria, including various Pseudomonas species, are also known to degrade this compound. jmb.or.kr Aerobic biodegradation typically involves the initial oxidation of this compound to 4-methylcatechol by monooxygenases, followed by degradation via a meta-cleavage pathway. jmb.or.kr Pseudomonas alkylphenolia has been shown to possess multiple pathways for this compound degradation, which may provide advantages for adapting to changing nutrient availability. jmb.or.kr

Bioenergetic Considerations and Metabolic Adaptation in this compound Biodegradation

The biodegradation of this compound involves specific metabolic pathways that allow microorganisms to utilize the compound as a carbon and energy source. These processes require careful bioenergetic management by the microbial cell.

In aerobic and facultatively anaerobic bacteria, the degradation often begins with the hydroxylation of this compound to p-hydroxybenzyl alcohol, catalyzed by this compound methylhydroxylase (PCMH). nih.govresearchgate.net This is followed by further oxidation steps. nih.gov Under anaerobic conditions, different initial steps can occur, such as the fumarate addition described for Desulfobacterium cetonicum. asm.orgnih.gov Regardless of the initial activation, anaerobic degradation pathways often converge to form benzoyl-CoA, which is then further metabolized. oup.com

Studies on the unicellular green alga Scenedesmus obliquus have provided insights into the bioenergetic strategy for this compound biodegradation. plos.orgnih.govnih.gov This alga can biodegrade this compound and use it as an alternative carbon and energy source. plos.orgnih.gov The biodegradation appears to be a two-step process, involving the splitting of the methyl group, potentially converted to methanol, and the subsequent fission of the resulting phenol (B47542). plos.orgnih.gov Methanol can provide energy for further biodegradation reactions. plos.orgnih.gov The concentration of this compound influences the energy distribution between microalgal growth and biodegradation, with higher concentrations leading to a higher energy investment in biodegradation and a lower investment in growth. plos.orgnih.gov This highlights the importance of the bioenergetic balance in the detoxification process. plos.org

Advanced Remediation and Treatment Technologies

Beyond natural biodegradation, various advanced technologies are employed for the remediation and treatment of this compound contaminated water and wastewater.

Biological Treatment Systems and Optimization

Biological treatment systems, such as Upflow Anaerobic Sludge Blanket (UASB) reactors and Anaerobic Membrane Bioreactors (AnMBRs), are utilized for treating wastewater containing organic pollutants like this compound. uts.edu.aumdpi.com

UASB reactors are anaerobic systems where wastewater flows upward through a granular sludge bed, facilitating the degradation of organic matter and producing biogas. mdpi.com These reactors are characterized by long solid residence times compared to hydraulic retention times, which supports the maintenance of a high concentration of active biomass. mdpi.com

Anaerobic Membrane Bioreactors (AnMBRs) offer advantages over conventional anaerobic processes, including high degradation capacity, longer sludge retention times, and improved effluent quality due to the membrane retaining biomass and preventing the escape of pollutants and associated microorganisms. uts.edu.au AnMBRs have shown promising results in degrading various organic pollutants, including phenolic compounds. uts.edu.au Studies using AnMBRs for treating mixtures of phenol and this compound under saline conditions have demonstrated successful simultaneous conversion of these compounds. researchgate.netresearchgate.net In such systems, Syntrophorhabdus sp. and Methanosaeta sp. were found to be abundant microbial populations. researchgate.netresearchgate.net

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are powerful techniques for degrading recalcitrant organic compounds like this compound through the generation of highly reactive species, primarily hydroxyl radicals (•OH). tandfonline.comresearchgate.netmdpi.com Common AOPs include UV/H2O2, Ozonation, Peroxone (O3/H2O2), and Ozone-Persulfate (O3/PS). tandfonline.comx-mol.netresearchgate.netbiointerfaceresearch.com

Ozonation involves the use of ozone (O3) to oxidize pollutants. The degradation of this compound by ozonation can occur through direct reaction with molecular ozone or indirectly through the formation of hydroxyl radicals, which is enhanced at higher pH values. ukm.edu.myresearchgate.net Studies have shown high this compound degradation efficiency with ozonation, particularly at alkaline pH. ukm.edu.myresearchgate.net For instance, ozonation at pH 11 achieved 95.8% this compound reduction and 96.0% COD reduction for an initial concentration of 50 mg/L. ukm.edu.my

The Peroxone process (O3/H2O2) combines ozone with hydrogen peroxide, leading to enhanced production of hydroxyl radicals compared to ozonation alone. spartanwatertreatment.com This simultaneous oxidation pathway can lead to faster this compound degradation. tandfonline.comresearchgate.netx-mol.net

Ozone-Persulfate (O3/PS) is another AOP that utilizes ozone in combination with persulfate, generating sulfate (B86663) radicals (SO4•-) in addition to hydroxyl radicals. tandfonline.comx-mol.netbiointerfaceresearch.comresearchgate.net Both hydroxyl and sulfate radicals contribute to the oxidation of this compound. tandfonline.comresearchgate.net The major degradation pathway involves benzene (B151609) ring oxidation through electrophilic aromatic substitution by molecular ozone and hydroxyl radicals, and single electron transfer by the persulfate radical. tandfonline.comresearchgate.net Hydroxyl radicals also contribute through hydrogen atom abstraction from the methyl group. tandfonline.comx-mol.net Studies comparing O3, O3/H2O2, and O3/PS for this compound degradation in the presence of leachate matrix showed that O3/H2O2 achieved high degradation of this compound and COD, while O3/PS demonstrated notable performance in color removal. biointerfaceresearch.com

Research findings on this compound degradation by ozonation at different initial pH values illustrate the impact of pH on efficiency:

Initial pHThis compound Reduction (%) (5 min)COD Reduction (%) (Optimum)
317.658.04 (60 min)
1173.896.0

Data derived from ozonation studies with an initial this compound concentration of 50 mg/L. ukm.edu.myresearchgate.net

Catalytic Oxidation Systems for this compound Removal

Catalytic oxidation systems employ catalysts to enhance the oxidation of this compound, often under milder conditions compared to some non-catalytic methods.

One example involves the use of a Pt/CeO2-ZrO2-SnO2/SBA-16 catalyst for effective this compound removal through catalytic liquid-phase oxidation. researcher.lifetandfonline.comresearchgate.netdoaj.org This catalyst is prepared by supporting platinum (Pt) and a mixed oxide promoter (CeO2-ZrO2-SnO2) on an SBA-16 support. researcher.lifetandfonline.comresearchgate.net The introduction of ZrO2 and SnO2 into the CeO2 lattice improves its redox properties, facilitating the generation of oxidized platinum ions (Pt²⁺), which exhibit high oxidation capability towards phenolic compounds. researcher.lifetandfonline.comresearchgate.net Studies have shown that this catalyst can achieve complete removal of this compound under moderate conditions, such as 80°C for 4 hours under atmospheric pressure. researcher.lifetandfonline.com

Other catalytic systems, such as Ag/Al2O3-ZrO2 catalysts, have also been investigated for the catalytic wet-air oxidation of this compound. acs.orgacs.orgresearchgate.net These catalysts, with silver supported on aluminum oxide-zirconium dioxide mixed oxides, have shown improved this compound conversion and TOC abatement. acs.orgacs.orgresearchgate.net The metal-support interaction is believed to modify the surface properties of silver, leading to faster oxidation of adsorbed species. acs.orgacs.orgresearchgate.net

Chemical Synthesis, Derivatization, and Industrial Applications Academic Research Perspectives

Advanced Synthetic Methodologies for P-Cresol (B1678582) Production

The synthesis of this compound can be achieved through various routes, with ongoing research focused on developing more efficient and environmentally friendly processes. Traditional methods include obtaining it from coal tar or petroleum, or synthesis from m-toluic acid. nih.gov Modern approaches involve catalytic processes, flow chemistry, and biocatalysis.

Catalytic Oxidation Processes for this compound Synthesis

Catalytic oxidation is a significant area of research for this compound synthesis, often involving the oxidation of toluene (B28343) or other related compounds. Developing new catalysts for oxidative technologies is of continuous interest due to the potential for better selectivities and reduced effluent problems. researchgate.net The catalytic air oxidation of this compound to corresponding benzaldehydes, such as p-hydroxybenzaldehyde (PHB), has been investigated, as PHB is a building block for several key organic products. researchgate.netacs.org This process can be challenging due to the presence of the deactivating phenolic -OH group and the potential for undesired side product formation. researchgate.net

Studies have explored various catalysts, including cobalt-based systems, for the catalytic oxidation of this compound. researchgate.nettue.nl For instance, the autoxidation of this compound to p-hydroxy benzaldehyde (B42025) has been studied using CoCl2, CoAPO-5, and CoAPO-11 catalysts. tue.nl Research indicates that the maximum conversion level can be increased by using higher reaction temperatures. tue.nl The selectivity for p-hydroxybenzaldehyde shows a dependence on the cobalt-to-p-cresol ratio. tue.nl

Another approach involves the liquid-phase oxidation of this compound using catalysts. Effective removal of this compound through catalytic liquid-phase oxidation under moderate conditions has been demonstrated using a Pt/CeO2-ZrO2-SnO2/SBA-16 catalyst. tandfonline.com This catalyst, with high Pt²⁺ content, exhibited high catalytic activity for this compound oxidation, achieving complete removal under moderate conditions (80°C, atmospheric pressure). tandfonline.com

Novel Flow Chemistry Approaches for this compound Production

Continuous flow chemistry offers advantages over traditional batch processes, including improved safety, efficiency, and scalability, particularly for reactions involving hazardous intermediates. acs.orgresearchgate.netscielo.brmdpi.com Novel flow chemistry approaches have been developed for the synthesis of this compound. A fully continuous-flow diazotization-hydrolysis protocol has been established for the preparation of this compound starting from p-toluidine (B81030). acs.orgresearchgate.net This method involves the diazotization of p-toluidine to form a diazonium intermediate, followed by hydrolysis. acs.orgresearchgate.net The continuous-flow methodology helps avoid the accumulation of the potentially explosive diazonium salt, enhancing safety. acs.orgresearchgate.net Optimization of reaction conditions in this flow process has led to high total yields and significant productivity. acs.orgresearchgate.net

Biocatalytic and Biotechnological Routes for this compound Synthesis

Biocatalysis and biotechnology offer sustainable alternatives for chemical synthesis, utilizing enzymes or microorganisms to catalyze reactions. iupac.orgeolss.netresearchgate.net While many biocatalytic applications focus on the production of fine chemicals and pharmaceuticals, research is also exploring their potential for synthesizing compounds like this compound or utilizing this compound as a substrate. researchgate.netnih.gov

For example, polyphenol oxidase has been used for the oxidation of this compound and p-chlorophenol in supercritical trifluoromethane. iupac.org Another study describes a process where a Pseudomonas putida strain produces 4-methylcyclohexa-3,5-dien-1,2-diol-1-carboxylic acid, which is then converted to this compound. eolss.net

Biocatalytic synthesis of flavor compounds, including those structurally related to this compound or derived from it, is also an active area. researchgate.net Enzymes like vanillyl alcohol oxidase (VAO) can act on phenolic compounds, converting substrates like creosol to vanillin, a process that involves intermediates structurally similar to those that could be derived from this compound. scispace.com

This compound as a Versatile Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to the reactivity of its hydroxyl group and the activated aromatic ring, particularly at the ortho and para positions to the hydroxyl group. rsc.orgrsc.org It is widely employed in the production of fine chemicals, intermediates, and various functional materials. fishersci.atresearchgate.netgoogle.comnih.gov

Synthetic Utility in the Production of Fine Chemicals and Intermediates

This compound is a key intermediate in the synthesis of a variety of fine chemicals and intermediates with diverse applications. fishersci.atresearchgate.netgoogle.com It is used in the production of antioxidants, such as butylated hydroxytoluene (BHT), which is synthesized by the alkylation of this compound with isobutylene (B52900). fishersci.atatamanchemicals.comacs.org This reaction is often catalyzed by solid acids like sulfated zirconia or heteropoly acid supported on MCM-41. acs.org

This compound is also a starting material for pharmaceuticals, dyes, and resins. fishersci.atresearchgate.netgoogle.comnih.gov For instance, it is used in the synthesis of bupranolol, a beta blocker. fishersci.at The alkylation of this compound with tert-butyl alcohol to synthesize 2-tert-butyl-4-methylphenol (B42202) is another example of its use in producing valuable intermediates. mdpi.com This reaction can be catalyzed by deep eutectic solvents or ionic liquids. mdpi.com

Furthermore, this compound can be utilized in the synthesis of azo dyes, which are versatile molecules with applications in various fields. jebas.org Azo compounds derived from this compound can be synthesized by coupling this compound with diazonium salts. jebas.org

Derivatization Strategies and Functionalization of this compound

Various derivatization strategies and functionalization reactions can be applied to this compound to introduce new functional groups or modify its structure, expanding its utility in synthesis. The presence of the activating hydroxyl group makes the aromatic ring susceptible to electrophilic substitution reactions, particularly at the ortho positions. rsc.orgrsc.org

Ortho-acylation of this compound with organic acids in the presence of Lewis acids like SnCl4 has been reported, yielding ortho-acylated compounds in high yields. researchgate.net This demonstrates the potential for directly functionalizing the aromatic ring. researchgate.net

Electrochemical methods are also emerging for the late-stage functionalization of molecules, including phenols. acs.org this compound, as a model for tyrosine residues in proteins, can undergo electrooxidative nitration in the presence of a nitrogen source. acs.org This highlights the potential for electrochemical approaches in functionalizing this compound and its derivatives.

Derivatization can also involve reactions at the hydroxyl group or the methyl group. The alkylation of the hydroxyl group leads to the formation of ethers. Functionalization of the methyl group, such as oxidation to an aldehyde (e.g., p-hydroxybenzaldehyde), is also a significant transformation. researchgate.netacs.org

The versatility of this compound as a building block is further exemplified by its use in reactions with azoniaallene salts to synthesize heterocyclic compounds. scirp.org This showcases its role in constructing more complex molecular architectures. scirp.org

Mechanistic Studies of this compound Chemical Transformations

Academic research into this compound chemical transformations delves into the fundamental mechanisms governing its reactions, particularly in oxidation, hydroxylation, coupling, and enzymatic processes. These studies are crucial for understanding its fate in various environments and for developing targeted synthetic and degradation strategies.

One significant area of investigation is the enzymatic transformation of this compound, particularly in microbial degradation pathways. In aerobic and facultatively anaerobic bacteria, this compound metabolism often begins with hydroxylation of the methyl group catalyzed by this compound methylhydroxylase (PCMH). This enzyme, a soluble, periplasmatic flavocytochrome, facilitates the conversion of this compound to p-hydroxybenzyl alcohol, which is then further oxidized to p-hydroxybenzaldehyde by the same enzyme. asm.orgresearchgate.net Studies on Geobacter metallireducens, an iron-reducing bacterium, have shown that its membrane-bound PCMH catalyzes both the hydroxylation of this compound to p-hydroxybenzyl alcohol and the subsequent oxidation to p-hydroxybenzaldehyde. asm.org

Another enzymatic pathway involves the addition of this compound to fumarate (B1241708), yielding p-hydroxybenzylsuccinate. This mechanism has been observed in gram-negative bacteria like Desulfobacterium cetonicum and is followed by a series of β-oxidation-like reactions leading to p-hydroxybenzoyl-CoA. asm.orgresearchgate.net Research using specifically deuterated toluene and p-xylene (B151628) has provided insights into the mechanism of aromatic hydroxylation by enzymes like toluene 4-monooxygenase (T4MO), which produces this compound as a major product from toluene. pnas.org These studies suggest that the reaction may involve the formation and subsequent opening of epoxide intermediates, supported by observed intramolecular isotope effects and deuterium (B1214612) retention patterns. pnas.org

Oxidative coupling reactions of this compound have also been a subject of mechanistic inquiry. Using FeCl₃ as an oxidizing agent in aqueous solution, this compound can undergo oxidative coupling to form direct-linked oligomers, including ortho-ortho (o-o) and ortho-para (o-p) direct-linked dimers (Pummerer's ketone). oup.com Studies have shown that the concentration of this compound influences the preference for o-o versus o-p linkage formation, with higher concentrations favoring the o-o linkage. oup.com The mechanism is thought to involve radical coupling. acs.org

Advanced oxidation processes, such as ozonation, have been explored for the degradation of this compound in wastewater. Mechanistic studies of ozonation suggest a three-stage process involving cycloaddition as the initial step to produce aromatic intermediates, followed by ring-opening reactions, degradation of intermediates, and eventual mineralization. researchgate.netresearcher.life The kinetics of this compound oxidation by ozonation are influenced by factors such as pH and initial this compound concentration. researchgate.netresearcher.life

Mechanistic investigations have also been conducted on the role of this compound as a mechanism-based inactivator of enzymes like dopamine (B1211576) beta-hydroxylase (DBH). nih.govacs.org These studies indicate that this compound binds to DBH and causes irreversible inactivation through partial covalent incorporation. nih.govacs.org The proposed mechanism involves the direct insertion of a benzylic radical derived from this compound into an active site residue of the enzyme. nih.govacs.org

Furthermore, computational studies, such as those using continuum electrostatics and QC/MM calculations, have been employed to elucidate the catalytic mechanisms of enzymes involved in this compound formation. For instance, the mechanism of 4-hydroxyphenylacetate (B1229458) decarboxylase, which produces this compound from 4-hydroxyphenylacetate, has been investigated, proposing a five-step radical-mediated process involving concerted electron and proton abstraction, decarboxylation, and hydrogen atom transfer. researchgate.netacs.org

The alkylation of this compound with alcohols, such as tert-butyl alcohol, catalyzed by various acidic materials like zeolites or deep eutectic solvents, has also been studied to understand the reaction pathways and optimize product selectivity. researchgate.netmdpi.com These studies highlight the role of catalyst acidity and pore structure in influencing the reaction mechanism and the preferential formation of specific alkylated products like 2-tert-butyl-p-cresol. researchgate.netmdpi.com

Detailed research findings often involve kinetic parameters, identification of intermediates, and the influence of reaction conditions. For example, in the ozonation of this compound, the second-order rate constant for degradation has been shown to increase with increasing initial pH but decrease with increasing initial this compound concentrations. researchgate.net In enzymatic reactions, studies with deuterated substrates provide valuable data on kinetic isotope effects, which help in understanding rate-determining steps and the nature of transition states. pnas.orgacs.org

Below is a table summarizing some representative data points from mechanistic studies on this compound transformations:

Transformation TypeEnzyme/CatalystSubstrate/ReactantKey Intermediate(s)Mechanistic InsightSource
Enzymatic Hydroxylation/OxidationPCMH (G. metallireducens)This compoundp-Hydroxybenzyl alcohol, p-HydroxybenzaldehydeMethyl group hydroxylation via membrane-bound enzyme. asm.org asm.org
Enzymatic AdditionHydroxybenzylsuccinate Synthase (D. cetonicum)This compound, Fumaratep-HydroxybenzylsuccinateAddition of this compound to fumarate. asm.orgresearchgate.net asm.orgresearchgate.net
Enzymatic HydroxylationToluene 4-monooxygenaseToluene (deuterated)Epoxide intermediates (proposed)Involves epoxide intermediates; supported by isotope effects and deuterium retention. pnas.org pnas.org
Oxidative CouplingFeCl₃This compoundo-o and o-p dimersRadical coupling; concentration affects linkage preference. oup.com oup.com
OzonationO₃This compoundAromatic intermediatesThree-stage process: cycloaddition, ring-opening, degradation. researchgate.netresearcher.life researchgate.netresearcher.life
Enzymatic InactivationDopamine beta-hydroxylaseThis compoundBenzylic radical (proposed)Covalent modification via benzylic radical insertion. nih.govacs.org nih.govacs.org
Enzymatic Decarboxylation4-Hydroxyphenylacetate Decarboxylase4-HydroxyphenylacetatePhenoxy-acetate radical anion, p-hydroxybenzyl radicalRadical-mediated process: electron/proton abstraction, decarboxylation, H-transfer. researchgate.netacs.org researchgate.netacs.org

Advanced Analytical and Methodological Approaches in P Cresol Research

Chromatographic and Spectroscopic Characterization Techniques

Chromatographic and spectroscopic methods are fundamental tools in p-cresol (B1678582) research, providing means to separate, identify, and quantify the compound and its transformation products.

High-Performance Liquid Chromatography (HPLC) for this compound and Metabolite Quantification

High-Performance Liquid Chromatography (HPLC) is widely employed for the quantification of this compound and its metabolites in various matrices. This technique allows for the separation of this compound from complex mixtures based on its interaction with a stationary phase and elution with a mobile phase. Detection is typically achieved using UV-Vis spectrophotometry or mass spectrometry.

HPLC-ESI-MS/MS methods have been optimized and validated for the targeted metabolomics of this compound in biological tissues, such as mouse brain, enabling quantification at low picogram levels. nih.gov Chemical derivatization, such as with 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC), can significantly enhance the sensitivity of HPLC-MS/MS for detecting this compound in biological matrices like urine, plasma, and brain tissue. cnrs.fr This increased sensitivity is crucial for studying the role of this compound, particularly at trace levels, in areas like the microbiota-gut-brain axis. cnrs.fr

HPLC is also used to monitor the degradation of this compound in various processes, such as photocatalytic degradation, by measuring the decrease in its concentration over time. semanticscholar.orgcore.ac.uk In some studies, HPLC analysis of plasma samples has been used to identify and quantify this compound sulfate (B86663) (PCS), a major metabolite of this compound. brieflands.com

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Intermediate Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of this compound and its degradation intermediates. GC separates volatile and semi-volatile compounds based on their boiling points and interaction with the stationary phase, while MS provides structural information based on the mass-to-charge ratio of fragmented ions.

GC-MS has been used to identify intermediates formed during the anaerobic decomposition of this compound by sulfate-reducing bacterial enrichment cultures. oup.com For instance, p-hydroxybenzoic acid and benzoic acid were identified as intermediates in this process. oup.com In studies of this compound degradation by ozonation, GC-MS has been employed to identify possible aromatic intermediates. ukm.edu.my GC-MS analysis of treated solutions from electrochemical oxidation of cresols has also been performed to identify aromatic intermediates and carboxylic acids formed during the degradation process. core.ac.uk The identification of intermediates is vital for proposing and confirming reaction pathways. core.ac.uk

Fourier-Transform Infrared (FTIR) Spectroscopy in this compound Adsorption and Degradation Mechanism Studies

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for studying the adsorption of this compound onto various materials and for gaining insights into the mechanisms of its degradation. FTIR provides information about the functional groups and chemical bonds present in a sample by measuring the absorption of infrared radiation at different wavelengths.

FTIR spectroscopy has been used to identify adsorbed species on the surface of catalysts, such as TiO2, during the photocatalytic degradation of cresols. researchgate.net Studies have shown that FTIR can indicate the formation of cresolates when this compound is adsorbed on TiO2. researchgate.net In situ ATR-FTIR spectroscopy, a variant of FTIR, has been used to monitor the electrochemical oxidation of cresols and to confirm proposed oxidation mechanisms by detecting oxidation products. ucl.ac.uk This technique allows for the observation of chemical changes as they occur during the reaction. ucl.ac.uk

Total Organic Carbon (TOC) Analysis for Mineralization Assessment

Total Organic Carbon (TOC) analysis is a crucial method for assessing the extent of mineralization of this compound during degradation processes. Mineralization refers to the complete conversion of organic compounds into inorganic substances, primarily carbon dioxide and water. TOC analysis measures the total amount of carbon bound in organic compounds within a sample.

TOC analysis is used to quantify the mineralization of this compound in various treatment processes, including advanced oxidation processes like ozonation and Fenton oxidation, and electrochemical oxidation. core.ac.ukukm.edu.mynih.govmdpi.comacs.org A decrease in TOC concentration over time indicates the breakdown of this compound and its intermediates into CO2. mdpi.comacs.org For example, in ozonation studies, TOC reduction is used alongside this compound concentration reduction to evaluate performance. ukm.edu.my In photocatalytic degradation studies, TOC removal efficiency is monitored to assess the degree of mineralization. semanticscholar.orgresearchgate.net TOC analyzers, such as the Shimadzu TOC-VCSH, are commonly used for this purpose, allowing for the quantification of TOC, total inorganic carbon (TIC), total carbon (TC), and total nitrogen (TN). mdpi.comacs.orgmedwinpublishers.com

Here is an example of how TOC conversion data might be presented:

Reaction Time (min)Initial this compound Conc. (mg/L)TOC Conversion (%)
6050015
12050022
18050027
24050030

Kinetic and Mechanistic Modeling of this compound Reactions

Kinetic and mechanistic modeling are essential for understanding the rates and pathways of this compound transformation in different systems. These models help predict the behavior of this compound under various conditions and optimize degradation processes.

Kinetic Modeling of this compound Oxidation and Degradation Processes

Kinetic modeling is applied to describe the rate at which this compound is degraded through oxidation and other processes. These models help determine reaction orders, rate constants, and the influence of various parameters like pH, temperature, and reactant concentrations on the degradation rate.

Studies on the ozonation of this compound have shown that its degradation can be expressed by a second-order kinetic model. ukm.edu.my The second-order rate constant is influenced by initial pH and this compound concentration. ukm.edu.my Pseudo-first-order kinetic models have been adopted to represent the Fenton oxidation of cresols. nih.gov

Lumped Kinetic Models (LKM) have been used to describe the profile of residual TOC concentration during this compound oxidation, categorizing chemical species into refractory and non-refractory compounds. mdpi.com These models can satisfactorily describe the evolution of these compound classes and allow for the estimation of kinetic constants and activation energies. mdpi.com For instance, activation energies for the transformation of this compound and non-refractory intermediates to refractory compounds, and the mineralization of refractory compounds to CO2, have been estimated using kinetic models. mdpi.com

Kinetic models are also developed to simulate this compound degradation in specific reactor types, such as continuous-flow reactors with reflective surfaces, and can predict the degradation as a function of time and the production of intermediates. arizona.edu Model calculations can highlight the importance of factors like hydroxyl radical quenching by reaction intermediates in accurately predicting this compound degradation. arizona.edu The Langmuir–Hinshelwood model has been applied to kinetic results from the photocatalytic degradation of cresolic isomers to study the kinetics and adsorption aspects. researchgate.net

Here is an example illustrating kinetic parameters obtained from modeling:

Compound ClassTemperature (°C)Kinetic Constant (k) (min⁻¹)Activation Energy (Ea) (kJ/mol)
Non-refractory803.19 × 10⁻¹42.02
Refractory802.82 × 10⁻³65.48
Non-refractory904.73 × 10⁻¹-
Refractory905.09 × 10⁻³-

Note: Data adapted from search result mdpi.com. Activation energy for non-refractory to refractory transformation is Ea1, and for refractory mineralization is Ea2.

Adsorption Mechanism Studies and Data Modeling (e.g., Weber-Morris and Boyd Models)

Adsorption is a widely used method for removing this compound from aqueous solutions. Understanding the underlying mechanisms of this process is crucial for optimizing removal efficiency. Studies investigating this compound adsorption often employ kinetic models like the Weber-Morris and Boyd models to elucidate the rate-limiting steps involved.

The Weber-Morris model, also known as the intraparticle diffusion model, helps determine if intraparticle diffusion is the sole rate-limiting step in the adsorption process. semanticscholar.org According to this model, if the plot of the amount adsorbed versus the square root of time is linear and passes through the origin, intraparticle diffusion is the primary rate-controlling step. semanticscholar.org However, if the linear plot does not pass through the origin, it suggests that both external diffusion (film diffusion) and intraparticle diffusion influence the adsorption rate. semanticscholar.org

The Boyd model is used to further distinguish between film diffusion and intraparticle diffusion as the rate-limiting step. semanticscholar.org A linear plot of Bt versus time that passes through the origin indicates that intraparticle diffusion controls the adsorption rate. semanticscholar.org Conversely, if the linear plot does not pass through the origin, it suggests that film diffusion is the dominant rate-limiting step. semanticscholar.org

Research on this compound adsorption onto materials like activated carbon has utilized these models. Studies have shown that both film diffusion and intraparticle diffusion can concurrently influence the adsorption mechanism of this compound onto mesoporous activated carbon. researchgate.net The application of linear regression and statistical analysis, including parameters like the sum of the squares of the errors (SSE), the coefficient of determination (R²), the adjusted coefficient of determination (Adj R²), and standard deviation (SD), helps assess the accuracy of the model fit to experimental data. researchgate.net FTIR analysis, Boehm titration, and the point of zero charge of the adsorbent can further support the understanding of the adsorption mechanism. researchgate.net

Studies have indicated that the adsorption kinetics of phenolic compounds, including this compound, on carbon materials can be best described by the pseudo-second-order equation. mdpi.com Diffusion models like Weber-Morris and Boyd have suggested that the adsorption rates of phenolic compounds are mainly determined by film diffusion, although they are also affected by intraparticle diffusion. semanticscholar.orgmdpi.com The porous structure of adsorbents, particularly the mesopore volume, has been correlated with the adsorption rates of phenolic compounds. mdpi.com

Computational and 'Omics' Approaches

Computational and 'omics' approaches provide powerful tools for investigating this compound at the molecular level and within complex biological systems.

In Silico Docking for Enzyme Binding Affinity Prediction

In silico docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand), such as this compound, to a macromolecule, typically a protein like an enzyme. This method helps in understanding potential interactions and predicting the likelihood of binding.

Molecular docking studies have been employed in this compound research to explore its interactions with various enzymes. For instance, in the context of microbial metabolism, docking studies can predict the binding mode of potential inhibitors to enzymes involved in this compound production, such as the HpdBCA enzyme complex in Clostridioides difficile. researchgate.net The predicted binding energy from docking studies can correlate well with experimentally determined inhibition levels, providing a molecular basis for observed differences in efficacy. researchgate.net

In silico analysis, including molecular docking, has also been used to study the interaction of this compound with enzymes like peroxidases, which are involved in the biotransformation of organic compounds. nih.gov These studies contribute to understanding the catalytic interactions from a molecular perspective. nih.gov

This compound has also been a subject in molecular docking studies investigating the binding affinity of various compounds to proteins, such as odorant-binding proteins. researchgate.net These studies can provide insights into how this compound interacts with specific protein structures. researchgate.net

Proteomic and Genomic Analyses to Elucidate Microbial this compound Metabolism

Proteomic and genomic analyses are essential for understanding the microbial pathways involved in the production and degradation of this compound. Genomics provides information about the genetic potential of an organism, while proteomics reveals the expressed proteins, which are the functional units carrying out metabolic processes.

Microbial metabolism is a significant source of this compound, particularly in environments like the mammalian gut, where it is produced from the breakdown of tyrosine by intestinal bacteria. frontiersin.orgnih.gov Genomic searches can identify genes encoding enzymes potentially involved in this compound metabolism, such as p-hydroxyphenylacetate decarboxylase or tyrosine lyase in this compound-producing bacteria. oup.com

Proteomic approaches can identify specific proteins that are produced in response to the presence of this compound, suggesting their role in its metabolism. For example, proteomic studies have identified proteins, such as this compound methylhydroxylase (PCMH), that are significantly upregulated in bacteria grown on this compound. asm.org PCMH is a key enzyme involved in the initial steps of this compound degradation in many bacteria. asm.orgnih.gov Genomic analysis can reveal gene clusters containing the structural genes for enzymes involved in this compound metabolism, referred to as pcm genes. nih.gov

Studies combining in vitro enzyme activity measurements with proteomic analysis have elucidated the this compound degradation pathways in various bacteria, including strictly anaerobic species like Geobacter metallireducens. asm.orgnih.gov These studies have sometimes revealed unexpected locations or properties of key metabolic enzymes, such as the membrane association of PCMH in G. metallireducens. asm.orgnih.gov Reverse transcription-PCR studies can complement these findings by examining the regulation of transcription of the identified pcm genes, highlighting potential posttranscriptional regulatory elements. nih.gov

Meta-Omics Integration for Comprehensive Understanding of this compound-Related Ecosystems

Meta-omics approaches, which involve the study of the collective genetic material (metagenomics), transcripts (metatranscriptomics), proteins (metaproteomics), and metabolites (metabolomics) of microbial communities in a specific environment, provide a comprehensive view of complex ecosystems where this compound is present or metabolized. Integrating data from different meta-omics levels allows for a more complete understanding of the functional potential and activity of microbial communities.

Metagenomics can reveal the genetic capacity for this compound metabolism within a microbial community, identifying the presence of genes related to its degradation or production. nih.govfrontiersin.org Metatranscriptomics can show which of these genes are actively being transcribed, indicating the functional activity of the community in relation to this compound. asm.org

Integrating metagenomic and metatranscriptomic data can help identify the specific microorganisms and their active pathways involved in this compound-related processes within an ecosystem. asm.org For instance, in studies of the gut microbiome, meta-omics integration can link the presence and activity of certain bacterial taxa to the production of this compound. frontiersin.org

Future Research Directions and Emerging Paradigms in P Cresol Studies

Elucidation of Intricate P-Cresol (B1678582) Metabolic and Environmental Networks

Future research will focus on fully mapping the complex metabolic pathways of this compound in various organisms, including humans, animals, and microorganisms, as well as its transformation within diverse environmental matrices like soil, water, and air. Understanding the enzymatic machinery and microbial communities involved in this compound degradation and synthesis is crucial. Studies are exploring the formation of this compound sulfate (B86663) and P-cresyl glucuronide as secondary metabolites, particularly in the context of human and animal metabolism nih.govmetabolon.comnih.gov. These conjugated forms are known uremic toxins and their detailed metabolic fate and impact on health are areas of ongoing investigation metabolon.comnih.gov.

Environmental studies aim to track the movement and transformation of this compound in different ecosystems. This includes investigating its persistence, bioaccumulation potential, and degradation pathways mediated by physical, chemical, and biological processes. Research into the anaerobic degradation of this compound by bacteria like Desulfobacterium cetonicum has shown the formation of intermediates such as 4-hydroxybenzylsuccinate, indicating activation of the methyl group via addition to fumarate (B1241708) nih.gov. Such findings highlight the need for further research into diverse anaerobic and aerobic degradation routes and the microorganisms responsible.

Engineering of Microbial Systems for Enhanced this compound Valorization and Remediation

A significant area of future research involves harnessing the metabolic capabilities of microorganisms for the bioremediation of this compound contaminated sites and the potential valorization of this compound into valuable chemicals. Microbial consortia and specific bacterial strains have demonstrated the ability to degrade this compound, even at relatively high concentrations researchgate.netcore.ac.uk. Studies have shown that aerobic granules in sequencing batch reactors can degrade this compound up to 800 mg/L with an 88% removal efficiency, following a Haldane model for substrate inhibition researchgate.net. The optimal conditions for such biodegradation by microbial consortia have been investigated, with findings indicating optimal pollutant concentrations and environmental parameters like temperature and pH researchgate.netcore.ac.uk.

Future work will focus on applying genetic and metabolic engineering techniques to enhance the this compound degradation efficiency and expand the range of conditions under which microorganisms can tolerate and metabolize this compound. This includes developing microbial sensors for environmental monitoring of this compound igem.wiki. Furthermore, research into the potential of using this compound as a feedstock for the production of biofuels or biochemicals by engineered microbes represents a promising avenue for sustainable chemical processes.

Detailed research findings on microbial degradation rates are being compiled, such as the specific this compound degradation rate in aerobic granules.

Microbial SystemThis compound Concentration (mg/L)Specific Degradation Rate (g this compound/(g VSS·day))Removal Efficiency (%)Reference
Aerobic GranulesUp to 400Up to 0.96- researchgate.net
Aerobic GranulesUp to 800-88 researchgate.net
Microbial Consortium100->99 (within 48h) core.ac.uk
Serratia marcescens ABHI001--~85 (in 18h) researchgate.net

Note: VSS refers to Volatile Suspended Solids.

Development of Sustainable and Green Catalytic Systems for this compound Transformation

Research into the catalytic transformation of this compound is moving towards the development of more sustainable and environmentally friendly processes. This involves designing novel catalysts that can selectively convert this compound into desired products under mild reaction conditions, minimizing energy consumption and waste generation drpress.org. Heterogeneous catalysis, including the use of metal nanoparticles supported on various materials, is a key area of investigation rsc.orgnih.govmdpi.comacs.orgresearchgate.netacs.orgacs.org.

Recent studies have explored the use of bimetallic catalysts, such as copper and manganese supported on carbon, for the catalytic oxidation of this compound to p-hydroxybenzaldehyde, achieving high selectivity and conversion under mild conditions rsc.orgnih.gov. The hydrodeoxygenation of this compound using various catalysts, including NiFe, NiMo, and NiW, is also being investigated as a route to produce valuable hydrocarbons like toluene (B28343) acs.org. The use of nanosized silica-supported tungstophosphoric acid as a catalyst for the alkylation of this compound with tert-butanol (B103910) has shown high conversion and selectivity for 2-tert-butyl cresol (B1669610) mdpi.com.

Future research will focus on the design of catalysts with improved activity, selectivity, and stability, potentially utilizing principles of green chemistry. This includes exploring enzyme catalysis and the use of ionic liquids or supercritical fluids as environmentally benign reaction media drpress.orgmdpi.com.

Research findings on catalytic conversion of this compound highlight varying efficiencies and selectivities:

Catalyst SystemReaction TypeKey ProductConversion (%)Selectivity (%)ConditionsReference
CuMn/C (Cu:Mn = 4:1)Oxidationp-hydroxybenzaldehyde98.595.6348 K, 0.1 MPa, Methanol solvent rsc.orgnih.gov
SO₃H-functionalized ionic liquidsAlkylation (with tert-butyl alcohol)-7992- mdpi.com
Nanosized silica-supported tungstophosphoric acidAlkylation (with tert-butanol)2-tert-butyl cresol>9092413 K, 6 mL/h feed, 2:1 tert-butanol:this compound mdpi.com
NiFeHydrodeoxygenationTolueneUp to 100-1 MPa H₂, various temperatures/times acs.org
NiMoHydrodeoxygenationTolueneUp to 96.6-1 MPa H₂, various temperatures/times acs.org
NiWHydrodeoxygenationTolueneUp to 90.9-1 MPa H₂, various temperatures/times acs.org
Pt/CeO₂–ZrO₂–Al₂O₃Hydrodeoxygenation---- acs.org

Advanced Data Integration and Predictive Modeling for this compound Dynamics

The increasing volume and complexity of data related to this compound, from its biological production and metabolism to its environmental distribution and transformation, necessitate the use of advanced data integration and predictive modeling techniques. Future research will focus on developing sophisticated computational models that can integrate diverse datasets, including 'omics' data (genomics, metabolomics, etc.), environmental monitoring data, and experimental results from catalytic studies pecan.ainih.govresearchgate.netmdpi.comresearchgate.net.

Predictive modeling, utilizing machine learning and artificial intelligence algorithms, will be crucial for forecasting this compound levels in different environments, predicting its metabolic fate in various organisms, and optimizing remediation or valorization processes pecan.airesearchgate.netmdpi.comresearchgate.netnih.govresearchgate.net. For example, artificial neural networks have been applied to model this compound photodegradation, demonstrating the potential of these techniques to capture complex non-linear relationships nih.gov. Integrating multi-omics data can provide a more comprehensive understanding of this compound's impact on biological systems and identify potential biomarkers or therapeutic targets nih.govresearchgate.netresearchgate.net.

Future directions include developing integrated platforms for this compound data analysis and modeling, enabling researchers to gain deeper insights into its complex dynamics across different scales and systems.

Exploration of this compound in Chemical Ecology and Inter-species Signaling

This compound plays a role in the chemical interactions between different species and within ecosystems. Future research will explore its function as a signaling molecule or allelochemical in various contexts. This compound is known to be a component of animal scents and excretions, involved in communication and attraction in species like pigs, elephants, and mosquitoes wikipedia.org. It also attracts certain insects, such as the orchid bee Euglossa cyanura wikipedia.orgulb.ac.be.

In plant-microbe interactions, this compound can be both a product of microbial activity and a compound influencing plant growth or microbial communities tamu.edunih.gov. Studies have investigated the phytotoxic activity of this compound, showing its potential to inhibit seed germination and seedling development in certain plant species nih.gov. Understanding these chemical ecological roles is crucial for comprehending species interactions, ecosystem dynamics, and the potential impacts of this compound as an environmental contaminant. Future research will likely involve detailed analyses of chemical cues and signals, including this compound, using advanced analytical techniques and ecological study designs.

The role of this compound in the gut-brain axis and its potential influence on neurological disorders is also an emerging area of research, highlighting its significance in inter-kingdom signaling between the gut microbiota and the host nih.govbiorxiv.orgaimspress.com.

Q & A

Q. How do polymorphic transformations of this compound impact its physicochemical behavior in crystallization studies?

  • Methodology : Characterize Form I (P21/n) and Form II (C2/c) polymorphs via DSC and variable-temperature PXRD. Calculate lattice energies to explain stability differences. Propose transformation mechanisms using Hirshfeld surface analysis and motif overlays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.